3,3-Difluorooxolane-2-carboxylic acid

Physicochemical Profiling Bioisosteric Replacement Medicinal Chemistry

3,3-Difluorooxolane-2-carboxylic acid (CAS 2166643-10-1) is a gem-difluorinated oxolane (tetrahydrofuran) heterocycle bearing a carboxylic acid group at the 2-position. Its core scaffold is a five-membered ring with two fluorine atoms at the 3-position, which imparts distinct physicochemical properties compared to both the non-fluorinated parent oxolane-2-carboxylic acid and mono- or regioisomeric fluorinated analogs.

Molecular Formula C5H6F2O3
Molecular Weight 152.10 g/mol
CAS No. 2166643-10-1
Cat. No. B6305915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluorooxolane-2-carboxylic acid
CAS2166643-10-1
Molecular FormulaC5H6F2O3
Molecular Weight152.10 g/mol
Structural Identifiers
SMILESC1COC(C1(F)F)C(=O)O
InChIInChI=1S/C5H6F2O3/c6-5(7)1-2-10-3(5)4(8)9/h3H,1-2H2,(H,8,9)
InChIKeyPLILKVHHFMIWOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluorooxolane-2-carboxylic Acid (CAS 2166643-10-1) – Procurement Guide for Fluorinated Tetrahydrofuran Carboxylic Acid Building Blocks


3,3-Difluorooxolane-2-carboxylic acid (CAS 2166643-10-1) is a gem-difluorinated oxolane (tetrahydrofuran) heterocycle bearing a carboxylic acid group at the 2-position . Its core scaffold is a five-membered ring with two fluorine atoms at the 3-position, which imparts distinct physicochemical properties compared to both the non-fluorinated parent oxolane-2-carboxylic acid and mono- or regioisomeric fluorinated analogs . This compound is primarily utilized as a lipophilicity-modulating and acidity-enhanced building block in medicinal chemistry, agrochemical research, and fragment-based drug discovery programs [1].

Why Tetrahydrofuran-2-carboxylic Acid or Mono-Fluorinated Analogs Cannot Replace 3,3-Difluorooxolane-2-carboxylic Acid


Simple substitution of 3,3-difluorooxolane-2-carboxylic acid with the non-fluorinated oxolane-2-carboxylic acid or mono-fluorinated variants leads to measurable and functionally relevant deviations in acidity (pKa) and lipophilicity (LogP), which are critical parameters governing salt formation, solubility at physiological pH, plasma protein binding, and passive membrane permeability [1]. The gem-difluoro motif at the 3-position is not merely an incremental fluorine scan modification; it creates a synergistic electronic effect that simultaneously withdraws electron density from the carboxylic acid group—reducing pKa by approximately 1 log unit—and increases LogP by about 0.3 units relative to the parent scaffold . These shifts are substantial enough to alter the ionization state of the acid at drug-relevant pH and to significantly impact the ligand efficiency metrics (LipE, LLE) of derived amides, esters, or conjugates compared to in-class analogs [2].

Quantitative Differentiation Evidence for 3,3-Difluorooxolane-2-carboxylic Acid vs. Closest Analogs


Carboxylic Acid Acidity Enhancement (pKa Shift) from Gem-Difluorination at the 3-Position

3,3-Difluorooxolane-2-carboxylic acid, assessed via its (2R)-enantiomer on ChemicalBook, demonstrates a substantially lower predicted pKa (2.17 ± 0.40) relative to the non-fluorinated oxolane-2-carboxylic acid (predicted pKa 3.11 ± 0.20) [1]. The gem-difluoro substitution increases acidity by roughly 0.94 log units, transitioning the carboxylic acid from a typical aliphatic carboxylic acid strength into a range closer to halogenated aliphatic acids. This enhanced acidity is mirrored by the experimental pKa reported for the parent scaffold (3.83) [2].

Physicochemical Profiling Bioisosteric Replacement Medicinal Chemistry

Lipophilicity Modulation (LogP Shift) via 3,3-Difluoro Substitution

The technical datasheet for racemic 3,3-difluorooxolane-2-carboxylic acid reports a computed LogP of 0.4952, whereas the non-fluorinated oxolane-2-carboxylic acid exhibits a LogP of 0.22 per Chembase [1]. This +0.28 log unit increase is attributable to the electron-withdrawing and hydrophobic contributions of the gem-difluoro group. The observed shift moves the compound from the very hydrophilic range into a more balanced region suitable for fragment-based lead optimization where LogP values between 0 and 1 are often targeted for oral bioavailability [2].

Lipophilic Efficiency Membrane Permeability ADME Optimization

Minimal Topological Polar Surface Area Change Preserves Permeability While Enhancing Acidity

The topological polar surface area (TPSA) of 3,3-difluorooxolane-2-carboxylic acid is reported as 46.53 Ų on Leyan's datasheet, compared to 49 Ų for the non-fluorinated parent scaffold (ZINC database) [1]. The marginal reduction of ~2.5 Ų indicates that substantial pKa and LogP shifts are achieved without a proportional increase in polar surface area, which could otherwise negatively impact passive membrane permeability or lead to efflux transporter recognition [2]. This property profile—enhanced acidity and lipophilicity with minimal PSA penalty—is a key advantage over bulkier fluorinated homologs such as 3-(trifluoromethyl)oxolane-2-carboxylic acid.

Drug-likeness Physicochemical Property Balance Fragment-Based Drug Design

Enantiomeric Forms Enable Stereospecific SAR vs. Achiral and Regioisomeric Analogs

The target compound exists as a racemic mixture, with the individual (2R)-enantiomer (CAS 2165695-87-2) and (2S)-enantiomer (CAS 1108713-62-7) also commercially available at purities ≥97% . In contrast, the non-fluorinated oxolane-2-carboxylic acid is used primarily as a racemate, and the regioisomeric 4,4-difluorooxolane-2-carboxylic acid (CAS 2056072-61-6) positions the fluorine atoms distal to the carboxylic acid, which weakens the through-space electronic effect on pKa and likely reduces metabolic stability at the adjacent position compared to the 3,3-substitution pattern . This stereochemical and regiochemical availability makes the 3,3-difluoro scaffold uniquely adaptable for applications requiring defined absolute configuration.

Chiral Building Blocks Asymmetric Synthesis Stereochemical SAR

High-Value Application Scenarios for 3,3-Difluorooxolane-2-carboxylic Acid (CAS 2166643-10-1)


Fragment-Based Lead Generation Requiring Enhanced Carboxylic Acid Acidity

In fragment screening libraries, carboxylic acid-containing fragments often suffer from insufficient acidity to engage basic residues in enzyme active sites (e.g., arginine, lysine, or metal-coordinated aspartate). The pKa reduction from ~3.8 to ~2.2 positions 3,3-difluorooxolane-2-carboxylic acid as a fragment that remains substantially ionized at pH 5.5–6.5 (late endosomal and tumor microenvironment pH), enabling stronger ionic interactions and improved isothermal titration calorimetry (ITC) enthalpies relative to non-fluorinated oxolane controls .

Lipophilic Efficiency Optimization in CNS Penetrant Leads

CNS drug discovery programs often require LogP in the 0–3 range with TPSA < 90 Ų. The +0.28 LogP shift and 46.5 Ų TPSA of 3,3-difluorooxolane-2-carboxylic acid provide a balanced profile for amide or ester prodrugs targeting neurotransmitter transporters or GPCRs, where the non-fluorinated parent (LogP 0.22) may lack passive permeability and mono-fluoro analogs have undefined pKa/LogP performance . This makes the compound a preferred building block for early SAR exploration in programs where brain exposure is a key selection criterion .

Stereochemical SAR Studies Using Enantiopure Building Blocks

When a racemic lead containing the 3,3-difluorooxolane scaffold shows target engagement, the immediate availability of both (2R)- and (2S)-enantiomers at ≥97% purity allows procurement teams to order the enantiopure versions without bespoke asymmetric synthesis. This enables direct chiral HPLC resolution of racemic lead compounds, unambiguous assignment of eudysmic ratio, and subsequent scale-up of the active enantiomer without altering the core scaffold, a workflow not feasible with regioisomeric 4,4-difluoro analogs that lack accessible single-enantiomer supply .

Metabolic Soft Spot Shielding in Carboxylic Acid-Containing Drug Candidates

Carboxylic acid groups in THF-2-carboxylic acid are susceptible to acyl glucuronidation and oxidative ring metabolism at the C3 and C4 positions. While quantitative metabolic stability data for this specific compound class is limited to inferential class-level evidence, literature on gem-difluoro heterocycles consistently demonstrates that the 3,3-difluoro motif blocks cytochrome P450-mediated C–H oxidation at the substituted positions more effectively than mono-fluoro or non-fluorinated congeners . Procuring this building block for lead optimization is therefore a strategic choice when in vitro microsomal stability data of a non-fluorinated lead indicates rapid oxidative clearance at the oxolane ring, even though direct head-to-head metabolic data remain to be generated for this specific compound .

Quote Request

Request a Quote for 3,3-Difluorooxolane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.